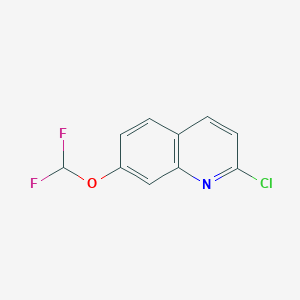

2-Chloro-7-(difluoromethoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

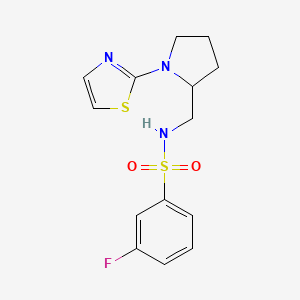

“2-Chloro-7-(difluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H6ClF2NO . It has a molecular weight of 229.61 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-7-(difluoromethoxy)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a difluoromethoxy group at the 7-position . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, but these details are not available in the retrieved sources.

Physical And Chemical Properties Analysis

“2-Chloro-7-(difluoromethoxy)quinoline” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.

Applications De Recherche Scientifique

1. Antiproliferative and Cytotoxic Activities Research has shown that derivatives of quinolines, such as 5,8-quinolinedione derivatives, exhibit significant cytotoxic activity against various human cancer cell lines. These compounds have been found to be more effective than certain reference agents like cisplatin (Kadela et al., 2016).

2. Applications in Analytical Chemistry Quinoline derivatives have been utilized as fluorogenic labeling reagents in the HPLC separation of chlorophenols. This method has applications in the analysis of pharmaceutical formulations, providing a sensitive detection method for specific compounds (Gatti et al., 1997).

3. Antimicrobial Activity Some quinoxaline derivatives, synthesized around the 2-chloro-3-methylquinoxaline nucleus, have shown promising antimicrobial activity. These compounds have been effective against various bacterial strains, indicating their potential use in treating infections (Singh et al., 2010).

4. Photovoltaic Properties Quinoline derivatives have been studied for their application in the fabrication of organic–inorganic photodiodes. These studies involve examining the photovoltaic properties of quinoline-based films, indicating their potential use in solar cell technology (Zeyada et al., 2016).

5. Antimalarial and Antimicrobial Agents Derivatives of 2-chloroquinoline have been synthesized and tested for their antimalarial, diuretic, and antimicrobial properties. Certain derivatives have shown effective antimalarial activity against specific mosquito species and possess antimicrobial activity against common bacterial strains (Sekar & Prasad, 1998).

6. Anion Binding Properties Quinoline derivatives have been designed as potent receptors for binding anions such as halides or benzoates. These compounds demonstrate the ability to selectively bind fluoride, which can be tuned by altering the substituents at the receptor side chains (Albrecht et al., 2007).

7. Electrochromic Properties The conducting copolymers of quinoxalines with bithiophene have been synthesized, and their electrochromic properties have been investigated. These studies are significant for the development of new materials for electronic applications (Beyazyildirim et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for “2-Chloro-7-(difluoromethoxy)quinoline” indicates that it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that may cause skin irritation or serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get in eyes, on skin, or on clothing .

Mécanisme D'action

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions for 2-Chloro-7-(difluoromethoxy)quinoline remains to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to impact various biochemical pathways, but the downstream effects of 2-Chloro-7-(difluoromethoxy)quinoline specifically are yet to be determined .

Propriétés

IUPAC Name |

2-chloro-7-(difluoromethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJJNHOORIZBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-(difluoromethoxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)